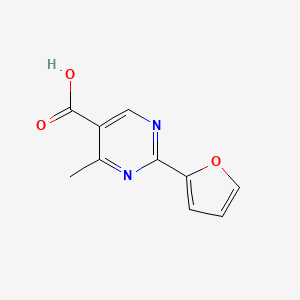
(2-Aminobutyl)(methyl)amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminobutyl)(methyl)amine is an organic compound that belongs to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This compound, specifically, has a structure where a butyl group and a methyl group are attached to the nitrogen atom. It is a secondary amine, meaning it has two organic substituents attached to the nitrogen atom.
Synthetic Routes and Reaction Conditions:
Nucleophilic Substitution: One common method for synthesizing this compound is through the nucleophilic substitution of haloalkanes.
Reductive Amination: Another method involves the reductive amination of aldehydes or ketones with ammonia or primary amines in the presence of hydrogen and a metal catalyst.
Industrial Production Methods:
Catalytic Hydrogenation: Industrially, this compound can be produced by catalytic hydrogenation of nitriles or imines.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where it is converted to corresponding oxides or other oxidized products.
Reduction: It can also be reduced to form primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst are often used.
Substitution Reagents: Haloalkanes and other alkylating agents are commonly used in substitution reactions.
Major Products:
Oxidation Products: Oxidation of this compound can yield corresponding oxides or nitro compounds.
Reduction Products: Reduction can produce primary amines or other reduced nitrogen-containing compounds.
Substitution Products: Substitution reactions can yield a variety of alkylated amines.
科学的研究の応用
(2-Aminobutyl)(methyl)amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Aminobutyl)(methyl)amine involves its interaction with various molecular targets and pathways:
類似化合物との比較
Methylamine (CH3NH2): A primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine ((CH3)2NH): A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine ((CH3)3N): A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness:
特性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC名 |
1-N-methylbutane-1,2-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)4-7-2/h5,7H,3-4,6H2,1-2H3 |
InChIキー |
RJWRAYIIAQIXGG-UHFFFAOYSA-N |
正規SMILES |
CCC(CNC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methylhexanoic acid](/img/structure/B13155468.png)



![Methyl thiazolo[4,5-c]pyridine-6-carboxylate](/img/structure/B13155515.png)


![3-amino-6-nitro-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13155522.png)


![3-Methoxyspiro[3.3]heptane-1-sulfonyl chloride](/img/structure/B13155529.png)



